molecular formula C30H19ClN2O6 B15151872 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B15151872
M. Wt: 538.9 g/mol
InChI Key: QGDRADQOWDZTFJ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a phenyl group, and a quinoline carboxylate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common methods include:

    Nitration: Introduction of the nitro group into the phenoxy ring.

    Esterification: Formation of the ester linkage between the oxoethyl group and the quinoline carboxylate.

    Chlorination: Introduction of the chlorine atom into the quinoline ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo redox reactions, generating reactive species that interact with cellular components. The quinoline moiety may intercalate with DNA, disrupting its function and leading to cell death. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate can be compared with other similar compounds, such as:

    2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylquinoline-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: Contains a triazole ring instead of the quinoline moiety, leading to different chemical and biological properties.

Properties

Molecular Formula

C30H19ClN2O6

Molecular Weight

538.9 g/mol

IUPAC Name

[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 8-chloro-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C30H19ClN2O6/c31-26-8-4-7-24-25(17-27(32-29(24)26)19-5-2-1-3-6-19)30(35)38-18-28(34)20-9-13-22(14-10-20)39-23-15-11-21(12-16-23)33(36)37/h1-17H,18H2

InChI Key

QGDRADQOWDZTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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